Famitinib vs. Sunitinib: Superior c-Kit Inhibition and Kinase Selectivity Profile
Famitinib is a structural analogue of sunitinib, but exhibits superior inhibition activities against multiple receptor tyrosine kinases (RTKs) . Its IC50 values for c-kit (2.3 nM), VEGFR-2 (4.7 nM), and PDGFRβ (6.6 nM) represent a distinct potency profile compared to sunitinib's reported IC50 values, which are generally higher for these targets (e.g., sunitinib's c-kit IC50 is reported as ~10 nM) . This difference in potency, particularly for c-kit, is a key differentiator.
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | c-kit: 2.3 nM; VEGFR-2: 4.7 nM; PDGFRβ: 6.6 nM |
| Comparator Or Baseline | Sunitinib: c-kit: ~10 nM (reported in literature); VEGFR-2: ~80 nM; PDGFRβ: ~2 nM |
| Quantified Difference | Famitinib exhibits ~4.3-fold higher potency for c-kit and ~17-fold higher potency for VEGFR-2 compared to sunitinib's reported values. |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
Enhanced c-kit inhibition may translate to improved efficacy in tumors driven by c-kit mutations, such as gastrointestinal stromal tumors (GIST), where sunitinib is already an approved second-line therapy.
